Iralukast

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イラルカストは、ノバルティスファーマAG社が開発したシステイニルロイコトリエン受容体拮抗薬です。 主に気管支収縮、粘液分泌、システイニルロイコトリエンの炎症作用を拮抗することで、喘息などの呼吸器疾患の治療に使用されます .

2. 製法

合成経路と反応条件: イラルカストの合成は、重要な中間体の調製から始まる複数段階の工程を伴います。 反応条件は、通常、目的の生成物の形成を促進するために有機溶媒や触媒を使用します .

工業的製造方法: イラルカストの工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高効率反応器、連続フロープロセス、および最終生成物の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Iralukast involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: イラルカストは、以下の化学反応を起こします。

酸化: イラルカストは酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、イラルカストのスルホキシド、スルホン、および置換誘導体が含まれます .

4. 科学研究への応用

イラルカストは、科学研究において幅広い用途を持っています。

化学: システイニルロイコトリエン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されています。

生物学: ロイコトリエン経路への影響や、免疫応答の調節における潜在的な役割について調査されています。

医学: 特に喘息などの呼吸器疾患の治療における治療の可能性について探求されています。

科学的研究の応用

Pharmacological Profile

Iralukast acts primarily as an antagonist of leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma. Its binding affinity and functional efficacy have been characterized in several studies:

- Binding Affinity : this compound has demonstrated significant competition for LTD4 binding sites in human lung tissues with a binding affinity (Ki) in the nanomolar range, indicating its potential effectiveness as a therapeutic agent .

- Functional Studies : In vitro studies have shown that this compound effectively inhibits LTD4-induced bronchoconstriction in human bronchial tissues, with pA2 values indicating strong antagonistic activity .

Asthma Management

This compound is primarily explored for its role in managing asthma due to its ability to block the bronchoconstrictive effects of leukotrienes. The following points summarize its application in asthma treatment:

- Clinical Trials : Various clinical trials have evaluated this compound's efficacy compared to other leukotriene antagonists like montelukast and zafirlukast. Results suggest that this compound may provide comparable or superior outcomes in reducing asthma symptoms and improving lung function .

- Mechanism of Action : By inhibiting the action of cysteinyl leukotrienes, this compound reduces airway inflammation and hyper-responsiveness, contributing to improved respiratory function in asthmatic patients .

Allergic Rhinitis

This compound has also been studied for its potential benefits in treating allergic rhinitis:

- Symptom Relief : Research indicates that this compound can alleviate nasal congestion and other symptoms associated with allergic rhinitis by blocking leukotriene-mediated inflammatory pathways .

- Combination Therapy : Its use in combination with other antihistamines or corticosteroids has been investigated to enhance overall efficacy in managing allergic conditions .

Case Study Overview

Several studies provide insights into the clinical effectiveness of this compound:

- A study involving patients with moderate to severe asthma demonstrated that those treated with this compound showed a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in peak expiratory flow rates and overall quality of life metrics .

- Another investigation focused on the pharmacodynamics of this compound, revealing its capacity to maintain prolonged receptor antagonism, which is critical for sustained therapeutic effects during chronic treatment regimens .

Data Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 16.6 nM (LTD4) |

| pA2 Value | 7.77 (bronchial contraction) |

| Clinical Efficacy | Comparable to montelukast |

| Indications | Asthma, Allergic Rhinitis |

作用機序

イラルカストは、システイニルロイコトリエン受容体1(CysLT1)を拮抗することで作用を発揮します。この受容体は、気道の炎症反応に関与しています。 システイニルロイコトリエンの作用を阻害することで、イラルカストは気管支収縮、粘液分泌、炎症を軽減し、喘息の症状を緩和します .

類似化合物:

プランルカスト: 喘息の治療に使用される別のシステイニルロイコトリエン受容体拮抗薬です。

ザフィルカスト: イラルカストと同様に、ロイコトリエン受容体を阻害することで喘息を管理するために使用されます。

モンテルカスト: 広く使用されているロイコトリエン受容体拮抗薬で、同様の作用機序を持っています .

イラルカストの独自性: イラルカストは、CysLT1受容体に対する特異的な結合親和性と選択性において独特です。 さまざまな動物モデルにおいて強力な活性を示し、運動誘発喘息を予防する可能性について調査されています .

類似化合物との比較

Pranlukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.

Zafirlukast: Similar to Iralukast, it is used to manage asthma by blocking leukotriene receptors.

Montelukast: Widely used leukotriene receptor antagonist with a similar mechanism of action .

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for the CysLT1 receptor. It has shown potent activity in various animal models and has been investigated for its potential to prevent exercise-induced asthma .

生物活性

Iralukast is a leukotriene receptor antagonist currently under investigation for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Leukotriene Receptor Antagonists

Leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in asthma and allergic reactions. This compound, along with other leukotriene antagonists such as montelukast and zafirlukast, works by blocking the action of cysteinyl leukotrienes at their respective receptors (CysLT1 and CysLT2) . This inhibition can lead to reduced bronchoconstriction, mucus secretion, and vascular permeability.

This compound exhibits antagonistic activity primarily at the CysLT1 receptor. Research has demonstrated that it can effectively inhibit LTD4-induced contractions in human bronchial tissues, showcasing its potential to alleviate symptoms associated with asthma . The pharmacological profile indicates that this compound may also have some activity against the CysLT2 receptor, which could further enhance its therapeutic effects in cardiovascular diseases .

In Vitro Studies

In vitro studies have shown that this compound has a pA2 value of approximately 7.77 for LTD4-induced contraction in human bronchi, indicating a significant level of potency . The following table summarizes key pharmacological properties:

| Property | Value |

|---|---|

| pA2 Value (LTD4 Contraction) | 7.77 |

| Antagonistic Activity | CysLT1, CysLT2 |

| Inhibition of Bronchoconstriction | Yes |

| Role in Cardiovascular Disease | Potential |

Comparative Analysis with Other Antagonists

The following table compares this compound with other prominent leukotriene antagonists:

| Drug | Target Receptor | Approval Status | Key Findings |

|---|---|---|---|

| This compound | CysLT1/CysLT2 | Preclinical | Promising antagonist activity in vitro |

| Montelukast | CysLT1 | Approved | Widely used for asthma; effective in reducing attacks |

| Zafirlukast | CysLT1 | Approved | Similar efficacy to montelukast; liver enzyme elevation in some patients |

特性

CAS番号 |

151581-24-7 |

|---|---|

分子式 |

C38H37F3O8S |

分子量 |

710.8 g/mol |

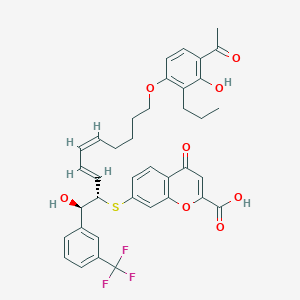

IUPAC名 |

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |

InChI |

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 |

InChIキー |

IXJCHVMUTFCRBH-SDUHDBOFSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

異性体SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

正規SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |

同義語 |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。